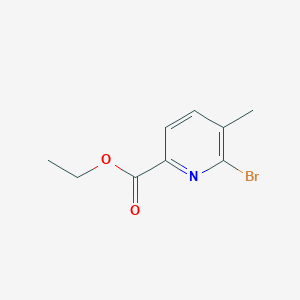

Ethyl 6-bromo-5-methylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-bromo-5-methylpicolinate: is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of picolinic acid, where the ethyl ester group is attached to the carboxyl group, and the bromine and methyl groups are substituted at the 6th and 5th positions of the pyridine ring, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-methylpicolinate typically involves the bromination of 5-methylpicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The esterification step involves reacting the brominated product with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-bromo-5-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding 6-methyl derivative.

Oxidation Reactions: Oxidation can lead to the formation of 6-bromo-5-methylpicolinic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution: Products include various substituted picolinates depending on the nucleophile used.

Reduction: The major product is 6-methyl-5-methylpicolinate.

Oxidation: The major product is 6-bromo-5-methylpicolinic acid.

Applications De Recherche Scientifique

Ethyl 6-bromo-5-methylpicolinate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 6-bromo-5-methylpicolinate involves its interaction with specific molecular targets. The bromine and ester groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

- Ethyl 6-bromo-5-chloropicolinate

- Ethyl 6-bromo-5-fluoropicolinate

- Ethyl 6-bromo-5-iodopicolinate

Comparison: Ethyl 6-bromo-5-methylpicolinate is unique due to the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the methyl group can enhance lipophilicity and potentially alter the compound’s interaction with biological targets .

Activité Biologique

Ethyl 6-bromo-5-methylpicolinate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrNO2 and a molecular weight of 244.08 g/mol. Its structure features a bromine atom at the 6-position and a methyl group at the 5-position of the picolinate ring, which plays a crucial role in its biological activity. The compound is lipophilic with an XLogP3 value of 2.8, indicating moderate hydrophobicity, which may influence its absorption and interaction with biological targets .

Research indicates that this compound functions primarily as an enzyme inhibitor , particularly targeting enzymes involved in bacterial fatty acid biosynthesis such as FabG. This inhibition is critical for combating antibiotic-resistant pathogens, specifically ESKAPE pathogens known for their resilience against conventional antibiotics. The compound's mechanism may involve disrupting fatty acid synthesis pathways, essential for bacterial survival.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits FabG with a notable binding affinity. The kinetic parameters for this interaction can be summarized as follows:

| Enzyme | Inhibition Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| FabG | Competitive | 15.2 | Disruption of fatty acid synthesis |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against resistant strains, making it a candidate for further development in antibiotic therapies. The compound's activity against ESKAPE pathogens reinforces its potential utility in addressing critical public health challenges posed by antibiotic resistance.

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against a panel of ESKAPE pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Enterococcus faecium | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

| Acinetobacter baumannii | 32 |

The results indicate that this compound exhibits promising activity against these clinically relevant pathogens.

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Antibacterial Drug Development : Its ability to inhibit key bacterial enzymes positions it as a candidate for new antibiotic formulations.

- Pharmacological Research : Further exploration into its interactions with other biological targets may reveal additional therapeutic uses.

- Agrochemical Development : Its antimicrobial properties could be leveraged in agricultural settings to combat plant pathogens .

Propriétés

IUPAC Name |

ethyl 6-bromo-5-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBUFRHHEUAYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.